molecular formula C19H21NO2 B5542309 N-(4-hydroxy-2-isopropyl-5-methylphenyl)-3-phenylacrylamide

N-(4-hydroxy-2-isopropyl-5-methylphenyl)-3-phenylacrylamide

Cat. No.: B5542309
M. Wt: 295.4 g/mol
InChI Key: KXWYLQAIPQJIPG-MDZDMXLPSA-N
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Description

N-(4-hydroxy-2-isopropyl-5-methylphenyl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C19H21NO2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.157228913 g/mol and the complexity rating of the compound is 385. The solubility of this chemical has been described as 5.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Characterization

The synthesis and characterization of poly(N-isopropylacrylamide) films highlight the polymer's temperature-sensitive properties, which can be tailored by adjusting the crosslink density and polymerization conditions. This versatility allows for applications in microfluidic devices, where precise control over material properties is crucial (Singh et al., 2006).

Drug Delivery Applications

Hydrogels and terpolymer hydrogels based on N-isopropylacrylamide have been developed for controlled drug release. The temperature-sensitive properties of these materials enable the development of delivery systems that release therapeutic agents in response to specific physiological conditions, offering potential applications in targeted therapy (Ngadaonye et al., 2011).

Environmental Applications

Temperature- and pH-sensitive hydrogels have been utilized for the removal of cationic dyes from aqueous solutions, demonstrating the potential of N-isopropylacrylamide-based materials in environmental cleanup and water treatment processes (Özkahraman et al., 2011).

Biomedical Imaging

Molecular imaging of N-(2-hydroxypropyl)methacrylamide copolymers illustrates the use of these materials in visualizing drug delivery processes at the cellular level, in animal models, and potentially in human clinical applications. The ability to track the biodistribution and targeting efficiency of drug delivery systems provides valuable insights for the development of more effective therapeutic strategies (Lu, 2010).

Cancer Treatment

Research into the synthetic retinoid N-(4-hydroxyphenyl)retinamide demonstrates its efficacy in inducing apoptosis in neuroblastoma cells, suggesting potential applications in cancer therapy. Unlike traditional retinoids, which may cause differentiation, N-(4-hydroxyphenyl)retinamide specifically induces apoptotic pathways, offering a targeted approach to cancer treatment (di Vinci et al., 1994).

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include investigating its potential biological activity, given the presence of functional groups that are often found in biologically active compounds .

Properties

IUPAC Name

(E)-N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-13(2)16-12-18(21)14(3)11-17(16)20-19(22)10-9-15-7-5-4-6-8-15/h4-13,21H,1-3H3,(H,20,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWYLQAIPQJIPG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1O)C(C)C)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788181
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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